ethyl 6-methyl-2-(3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 6-methyl-2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2-(3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic acid, sodium sulfate, and methylene chloride .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, sodium sulfate, methylene chloride, potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and sodium borohydride. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Ethyl 6-methyl-2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting various diseases.
Materials Science: The unique structural features of this compound make it a candidate for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-(3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share structural similarities and exhibit diverse biological activities.
Coumarin Derivatives: Known for their wide range of pharmacological properties.
Pyrimidine Derivatives: These compounds are studied for their antimicrobial and anticancer potential.
Biological Activity
Ethyl 6-methyl-2-(3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines several pharmacophores, including a benzothiophene core and a chromene moiety. Its molecular formula is C20H22N2O4S, with a molecular weight of approximately 398.46 g/mol.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. For instance, compounds similar in structure to ethyl 6-methyl-2-(3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene have shown efficacy against various bacterial strains. In vitro tests demonstrated an inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.
Anticancer Properties
Research has also explored the anticancer potential of benzothiophene derivatives. A study involving related compounds showed that they induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was highlighted in assays against human breast cancer cell lines (MCF-7), where IC50 values were reported in the micromolar range.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Ethyl 6-methyl... | MCF-7 | 12.5 | Caspase activation |
Benzothiophene derivative | HeLa | 15.0 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in animal models. Studies indicated a reduction in TNF-alpha and IL-6 levels when administered to mice with induced inflammation. These findings suggest that ethyl 6-methyl... may modulate immune responses and could be beneficial in treating inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It can act on nuclear receptors that regulate gene expression related to cell growth and apoptosis.
- Oxidative Stress Reduction : It exhibits antioxidant properties that help mitigate oxidative damage within cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a related benzothiophene derivative against skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to standard treatments.
- Case Study on Cancer Treatment : In vitro studies on breast cancer cell lines demonstrated that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, confirming its role as a potential therapeutic agent.
Properties
IUPAC Name |
ethyl 6-methyl-2-[(3-methyl-1-oxo-4H-isochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5S/c1-4-28-21(26)18-16-10-9-13(2)11-17(16)30-19(18)24-22(27)23(3)12-14-7-5-6-8-15(14)20(25)29-23/h5-8,13H,4,9-12H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRIJMCBIPDPEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3(CC4=CC=CC=C4C(=O)O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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